4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate

描述

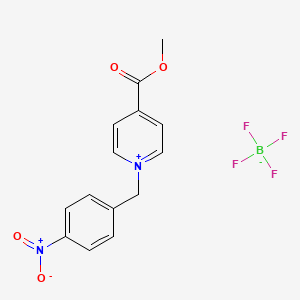

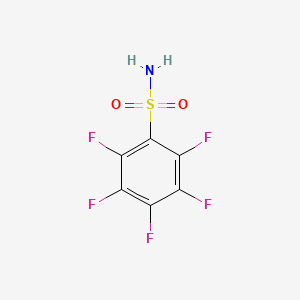

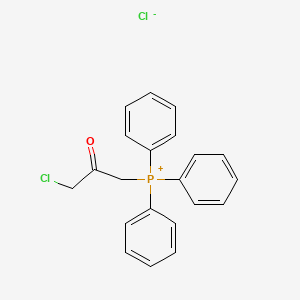

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C14H13BF4N2O4 and its molecular weight is 360.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is Nitroreductase (NTR), an enzyme overexpressed in the hypoxic tumor microenvironment . NTR serves as a specific recognition site for tumor diagnosis in clinical trials .

Mode of Action

The compound, referred to as NTR probe (ZJ), is constructed on the structure of a pyrimidine derivative with a 4-aminobenzyl carbamate group . ZJ exhibits responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition . In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate group in ZJ can be reduced to a 4-aminobenzyl carbamate group by NTR .

Biochemical Pathways

Due to its self-immolative nature, the 4-aminobenzyl carbamate of the amino acid is released on the pyrimidine, resulting in the recovery of ZJ’s fluorescence signal . This sensitive fluorescence turn-on process can be completed in as fast as 20 minutes .

Result of Action

The result of the action of this compound is the visualization of overexpressed NTR in hypoxic cancer cells and zebrafish . This is achieved using two-photon fluorescence microscopy .

Action Environment

The action of this compound is influenced by the biological environment. The compound shows good stability and specificity for NTR activity sensing, according to negligible biological interference and differentiation among different types of NTR .

生化分析

Biochemical Properties

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nitroreductase, an enzyme that catalyzes the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s role as a fluorescent probe in detecting nitroreductase activity in hypoxic cancer cells . The compound’s structure allows it to undergo reduction in the presence of nitroreductase, leading to a change in its fluorescence properties, which can be used to monitor enzyme activity.

Cellular Effects

This compound has various effects on different cell types and cellular processes. In cancer cells, particularly those in hypoxic environments, the compound is used to visualize nitroreductase activity. This activity is often upregulated in such cells, making the compound a valuable tool for studying cancer cell metabolism and hypoxia . The compound influences cell signaling pathways by acting as a reporter for nitroreductase activity, which can affect gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by nitroreductase. The enzyme catalyzes the conversion of the nitro group to an amino group, leading to a change in the compound’s fluorescence properties . This reduction process is facilitated by the presence of reduced nicotinamide adenine dinucleotide (NADH), which acts as an electron donor. The resulting change in fluorescence allows researchers to monitor nitroreductase activity in real-time.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods or under harsh conditions. Studies have shown that the compound’s fluorescence response to nitroreductase activity can be observed within 20 minutes of exposure . Long-term studies have indicated that the compound remains effective for several hours, making it suitable for various experimental applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively visualizes nitroreductase activity without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity to non-target tissues . It is essential to optimize the dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to nitroreductase activity. The enzyme catalyzes the reduction of the nitro group, leading to the formation of an amino group. This reaction is part of the broader metabolic processes involving the detoxification of nitroaromatic compounds . The compound’s interaction with nitroreductase and its subsequent reduction are critical for its function as a fluorescent probe.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s pyridinium ring facilitates its uptake by cells, while the tetrafluoroborate anion ensures its solubility in aqueous environments . The compound’s distribution is influenced by its interaction with cellular transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound is primarily localized in the cytoplasm, where it interacts with nitroreductase. This localization is essential for its function as a fluorescent probe, as it allows the compound to effectively monitor enzyme activity within the cellular environment . The compound’s structure and chemical properties facilitate its targeting to the cytoplasm, ensuring its effectiveness in biochemical assays.

属性

IUPAC Name |

methyl 1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxylate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O4.BF4/c1-20-14(17)12-6-8-15(9-7-12)10-11-2-4-13(5-3-11)16(18)19;2-1(3,4)5/h2-9H,10H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUOONCHVJQTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)